molecular formula C26H18N2O3 B11554282 2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine

2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine

Cat. No.: B11554282
M. Wt: 406.4 g/mol
InChI Key: VBZJCMRUTZOKGY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a nitrophenyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine typically involves the reaction of 4-nitroaniline with benzophenone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux with a solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The benzoxazine ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-4,4-diphenyl-4H-3,1-benzoxazine.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzoxazine ring.

Scientific Research Applications

2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoxazine ring may also participate in binding interactions with proteins or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine: Unique due to the presence of both nitrophenyl and diphenyl groups.

    4-Nitrophenyl-4H-3,1-benzoxazine: Lacks the diphenyl groups, resulting in different chemical properties.

    2-(4-Aminophenyl)-4,4-diphenyl-4H-3,1-benzoxazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to its combination of nitrophenyl and diphenyl groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro group allows for various chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C26H18N2O3

Molecular Weight

406.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-4,4-diphenyl-3,1-benzoxazine

InChI

InChI=1S/C26H18N2O3/c29-28(30)22-17-15-19(16-18-22)25-27-24-14-8-7-13-23(24)26(31-25,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-18H

InChI Key

VBZJCMRUTZOKGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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